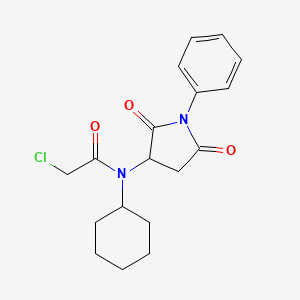

2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c19-12-17(23)20(13-7-3-1-4-8-13)15-11-16(22)21(18(15)24)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZZBXIZKBKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801151353 | |

| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858240-89-7 | |

| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound can be logically divided into two main stages:

Stage 1: Construction of the 2,5-dioxo-1-phenylpyrrolidin-3-yl intermediate

This involves preparing the pyrrolidine-2,5-dione core bearing a phenyl substituent at N-1 and a reactive site at C-3 for further functionalization.Stage 2: Formation of the 2-chloroacetamide moiety attached to the pyrrolidin-3-yl nitrogen with cyclohexyl substitution

This step involves coupling the pyrrolidinone intermediate with 2-chloroacetyl chloride or equivalent chloroacetylating agents in the presence of cyclohexylamine to form the target amide.

Preparation of the Pyrrolidin-2,5-dione Core

The pyrrolidin-2,5-dione scaffold is typically synthesized via cyclization reactions involving amino acids, imides, or by cyclocondensation of dicarboxylic acids with amines.

Method A: Cyclocondensation of Dicarboxylic Acids with Amines

As reported in the literature on pyrrolidine derivatives (PMC article on pyrrolidine in drug discovery), cyclocondensation of dicarboxylic acids with substituted amines at elevated temperatures (e.g., 180 °C for 1.5 h) yields pyrrolidine-2,5-dione derivatives efficiently. This method allows incorporation of the phenyl group at the nitrogen by using aniline or substituted anilines as starting amines.Method B: Linear Multi-step Synthesis from Chiral Aldehydes

A more stereoselective approach involves starting from chiral aldehydes such as Garner’s aldehyde, followed by Morita–Baylis–Hillman adduct formation, ozonolysis, ketone reduction, and amidation to form the pyrrolidone intermediate. This approach can yield the N-phenylpyrrolidinone intermediate with control over stereochemistry.

Reaction Conditions and Optimization

Research Findings and Notes

The pyrrolidin-2,5-dione scaffold is a versatile and biologically relevant structure, often synthesized via cyclocondensation or multi-step stereoselective pathways.

The chloroacetamide moiety is typically introduced via acylation with 2-chloroacetyl chloride, a well-established method for installing chloro-substituted amides.

Palladium-catalyzed amidation methods can also be used for related chloroacetamide compounds, offering mild conditions and good yields.

The choice of solvent, base, and temperature critically influences the yield and purity of the final compound.

Protecting groups and deprotection steps may be necessary depending on the presence of other functional groups in intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Challenges: The target compound’s pyrrolidinone ring likely requires multi-step synthesis, contrasting with simpler SN2 routes for agrochemical chloroacetamides .

Lumping Strategy Relevance : While lumping strategies group compounds by functional groups (e.g., chloroacetamides) , the target’s structural complexity necessitates separate evaluation to account for steric and electronic effects.

Biological Activity: Preliminary docking studies suggest the pyrrolidinone scaffold may interact with enzymes via hydrogen bonding (e.g., cyclooxygenase-2), unlike flat phthalimides or linear agrochemicals.

Biological Activity

2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈ClN₃O₂

- Molecular Weight : 299.76 g/mol

- CAS Number : 23605-23-4

- Density : 1.1 g/cm³

- Melting Point : 109-111 °C

- Boiling Point : 326.4 °C

Biological Activity Overview

The biological activity of 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide has been explored primarily in the context of antimicrobial efficacy. Research shows that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Analgesic Properties : Potential pain-relieving effects noted in preliminary studies.

- Antitumor Activity : Investigated for its capability to inhibit cancer cell proliferation.

Antimicrobial Activity

A significant study characterized the antimicrobial potential of various N-substituted phenyl chloroacetamides, including derivatives similar to the compound . The study utilized quantitative structure–activity relationship (QSAR) analysis and standard antimicrobial testing against pathogens such as Staphylococcus aureus and Escherichia coli.

Key Findings:

-

Efficacy Against Bacteria :

- The compound demonstrated notable activity against S. aureus, including methicillin-resistant strains (MRSA).

- Moderate effectiveness was observed against E. coli and Candida albicans.

-

Structure-Activity Relationship :

- The presence of halogenated substituents on the phenyl ring significantly enhanced lipophilicity, facilitating better membrane penetration.

- Variations in substituents influenced the overall antimicrobial potency, indicating that careful modification of the chemical structure can lead to improved biological activity.

Case Study 1: Antimicrobial Screening

A study published in Chemical Communications evaluated a series of chloroacetamides, highlighting their effectiveness against various microbial strains. The results indicated that compounds with specific substitutions were more effective due to their ability to interact with bacterial cell membranes effectively.

Case Study 2: QSAR Analysis

In another research effort, QSAR models were developed to predict the biological activity of newly synthesized chloroacetamides. The analysis included parameters such as molecular weight, lipophilicity, and polar surface area (PSA), which correlated with antimicrobial efficacy.

Data Table: Biological Activity Summary

| Compound Name | Antimicrobial Efficacy | Gram-positive | Gram-negative | Yeast |

|---|---|---|---|---|

| 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide | Moderate | Effective against S. aureus, MRSA | Less effective against E. coli | Moderate against C. albicans |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide?

The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting a chloroacetamide precursor with a cyclohexylamine derivative in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine is added to maintain basic conditions, followed by extraction and purification via slow evaporation or chromatography . Optimization of reaction time (e.g., 3 hours at 273 K) and stoichiometry is critical to minimize side products like trichloroethane byproducts .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to determine crystal packing, hydrogen-bonding networks (e.g., R22(10) dimers), and dihedral angles between aromatic and heterocyclic rings .

- Spectroscopy : IR confirms C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. NMR identifies chemical shifts for chloroacetamide protons (δ 3.8–4.2 ppm for CH2Cl) and cyclohexyl/pyrrolidinone groups .

Q. What are the common substitution reactions involving the chlorine atom?

The chlorine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with pyrazole derivatives yields analogs with enhanced biological activity. Hydrolysis under acidic/basic conditions produces carboxylic acids, requiring careful pH control to avoid decomposition .

Advanced Research Questions

Q. How do conformational differences in the crystal structure impact intermolecular interactions?

X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrrolidinone rings ranging from 54.8° to 77.5°. These variations arise from steric repulsion and influence hydrogen-bonding patterns (N–H⋯O), leading to dimeric R22(10) motifs. Such conformational flexibility may affect solubility and packing efficiency in co-crystallization studies .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in therapeutic efficacy (e.g., antimalarial vs. antileishmanial activity) can arise from differences in substituent electronic effects or steric hindrance. Systematic SAR studies, coupled with molecular docking (e.g., COX-2 inhibition models), help identify critical pharmacophores. Data normalization against control compounds (e.g., benzoxazole analogs) is essential to mitigate assay variability .

Q. How can computational methods predict interaction mechanisms with biological targets?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) of the chloroacetamide core. Molecular dynamics simulations model binding to enzyme active sites (e.g., triazole derivatives in COX-2 inhibition), highlighting key residues for hydrogen bonding or hydrophobic interactions. Validation via crystallographic B-factors ensures accuracy .

Q. What experimental designs optimize stability under hydrolytic conditions?

Accelerated stability studies (e.g., pH 1–13 buffers at 40°C) monitor degradation via HPLC. Cyclohexyl groups enhance steric protection against hydrolysis compared to linear alkyl chains. Lyophilization or formulation in anhydrous DMSO improves shelf life for in vitro assays .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in cell-based assays?

Contradictions may stem from cell-line-specific metabolic pathways (e.g., CYP450 activity) or assay endpoints (e.g., MTT vs. ATP luminescence). Normalize data using internal standards (e.g., doxorubicin controls) and validate via orthogonal methods (e.g., apoptosis markers). Meta-analysis of structurally related compounds (e.g., dichlorophenylacetamides) identifies trends in selectivity .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker AXS) for high-resolution refinement of twinned macromolecular data .

- Synthetic Reproducibility : Include recrystallization steps (e.g., DCM/hexane) to isolate pure enantiomers and avoid trichloroethane byproducts .

- Biological Assays : Pre-screen for solubility in PBS/DMSO mixtures (≤1% v/v) to prevent aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.